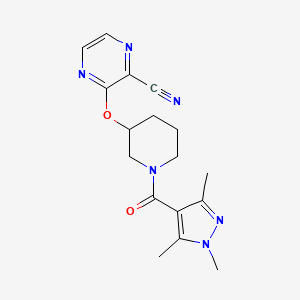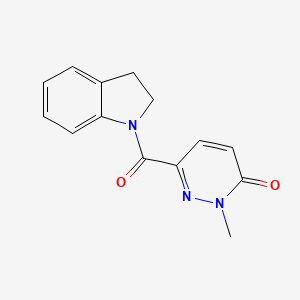![molecular formula C15H19N3O2 B2514498 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide CAS No. 329700-29-0](/img/structure/B2514498.png)
2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with basic aromatic or heteroaromatic compounds. For instance, the synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for EGFR kinase inhibitors, starts with 2-amino-5-nitrophenol and involves acetylation, ethylation, reduction, and thermal cyclization to achieve a 35% yield . Although the exact synthesis of 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide is characterized by the presence of cyano groups and acetamide moieties, which are common functional groups in medicinal chemistry due to their reactivity and ability to form multiple bonds with a variety of substituents. The presence of a morpholinyl group, as seen in the related compounds, suggests potential for increased solubility and interaction with biological targets .
Chemical Reactions Analysis
The reactivity of cyanoacetamide derivatives is highlighted by their use as synthons in heterocyclic synthesis. These compounds can undergo various chemical reactions to form polyfunctionalized heterocyclic compounds . The regioselectivity of reactions involving cyanothioacetamide and related ketones or enamines has been shown to be non-regiospecific, leading to mixtures of products . This suggests that the synthesis of 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide could also involve complex reaction pathways with multiple possible outcomes.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide are not directly reported, the properties of similar compounds can be inferred. Cyanoacetamide derivatives generally have high melting points and exhibit a range of solubilities depending on the nature of the substituents. The presence of a morpholinyl group could enhance the solubility in organic solvents and possibly in aqueous media . The cyano and acetamide groups are likely to contribute to the compound's ability to participate in hydrogen bonding, which could affect its boiling point, solubility, and reactivity.
Wissenschaftliche Forschungsanwendungen
Biological Effects and Environmental Impact
Acetamide derivatives have been studied for their biological effects and environmental impacts. The biological activities of these compounds, including their toxicological profiles, are crucial for understanding their interactions with biological systems and potential applications in drug development. Environmental studies have focused on the degradation and removal of acetamide compounds from water, highlighting the relevance of these compounds in environmental toxicology and pollution control (Kennedy, 2001; Qutob et al., 2022).
Analgesic Mechanisms and Safety Profiles
Research on acetaminophen, a well-known acetamide, has provided insights into the analgesic mechanisms and safety profiles of this class of compounds. Understanding the metabolism, analgesic effects, and potential toxicity of acetaminophen can inform the development and safe use of related acetamide derivatives. Studies on acetaminophen's metabolism and its impact on liver health offer a basis for evaluating the safety and therapeutic potential of similar compounds (Ohashi & Kohno, 2020; Tittarelli et al., 2017).
Advanced Oxidation Processes for Environmental Remediation
The role of advanced oxidation processes (AOPs) in the degradation of acetaminophen highlights the environmental persistence and remediation strategies for acetamide compounds. Research focusing on the by-products of acetaminophen degradation, their biotoxicity, and the effectiveness of AOPs in removing these compounds from the environment underscores the importance of addressing the environmental impact of acetamides (Qutob et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11-9-18(10-12(2)20-11)14-5-3-13(4-6-14)17-15(19)7-8-16/h3-6,11-12H,7,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKXLBZDIMTDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2514417.png)

![N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2514421.png)
![1-(3-Ethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514422.png)
![Propyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate](/img/structure/B2514423.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)

![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)
![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)
![N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514437.png)
![Ethyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2514438.png)